molecular formula C19H25NO3 B2437478 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE CAS No. 474413-81-5

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE

Cat. No.: B2437478
CAS No.: 474413-81-5
M. Wt: 315.413
InChI Key: XERUBHSJDDNRMO-UHFFFAOYSA-N
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Description

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexenyl group, an ethylamino group, and a dimethylbenzoate moiety, making it a unique structure with interesting chemical properties.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, or altering cellular processes .

Biochemical Pathways

The biochemical pathways affected by [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate are not well defined. The compound could potentially influence a variety of pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell communication .

Result of Action

Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate can be synthesized through the allylic hydroxylation reaction of cyclohexene, followed by the addition of ethylamine . The final step involves the esterification of the intermediate with 2,5-dimethylbenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Cyclohexenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is unique due to its combination of a cyclohexenyl group, an ethylamino group, and a dimethylbenzoate moiety

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14-8-9-15(2)17(12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERUBHSJDDNRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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